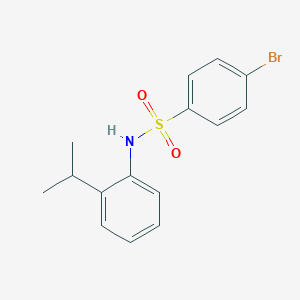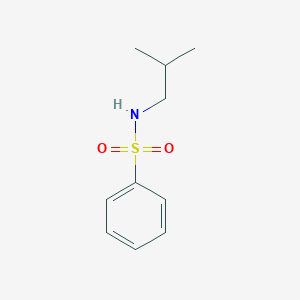
N-(2-methylpropyl)benzenesulfonamide
Descripción general
Descripción
“N-(2-methylpropyl)benzenesulfonamide” is an organic compound that belongs to the class of benzenesulfonamides . It contains a sulfonamide group that is S-linked to a benzene ring . The general formula for this compound is C7H9NO2S .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, which “N-(2-methylpropyl)benzenesulfonamide” is a part of, has been studied extensively. For instance, new aryl thiazolone–benzenesulfonamides were synthesized and their carbonic anhydrase IX inhibitory effect was evaluated . Another study described the synthesis of benzenesulfonamide analogs by the Schiff base condensation .
Molecular Structure Analysis
The molecular structure of “N-(2-methylpropyl)benzenesulfonamide” can be represented by the formula C7H9NO2S . The average mass of the molecule is 171.217 Da and the monoisotopic mass is 171.035400 Da .
Chemical Reactions Analysis
Benzenesulfonamides, including “N-(2-methylpropyl)benzenesulfonamide”, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .
Aplicaciones Científicas De Investigación
Solid-Phase Synthesis Applications : Benzenesulfonamides, including derivatives like N-(2-methylpropyl)benzenesulfonamide, have been utilized as key intermediates in solid-phase synthesis. These compounds are instrumental in chemical transformations and the production of diverse privileged scaffolds (Fülöpová & Soural, 2015).
Environmental Analysis : Research involving environmental contaminants, such as benzenesulfonamides, has led to the development of novel extraction and detection methods. These methods are essential for analyzing the presence of such compounds in soil and other environmental samples (Speltini et al., 2016).
Photodynamic Therapy in Cancer Treatment : Certain benzenesulfonamide derivatives have potential in photodynamic therapy for cancer treatment. Their properties, such as high singlet oxygen quantum yield, make them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Medical Research - Carbonic Anhydrase Inhibitors : N-substituted benzenesulfonamides, including various derivatives, have been explored as carbonic anhydrase inhibitors. These studies are significant for understanding the inhibition mechanism and potential therapeutic applications (Di Fiore et al., 2011).
Neurotoxicity Studies : Studies on compounds like N-butyl benzenesulfonamide have revealed their neurotoxic effects, which is crucial for understanding the safety implications of these compounds in humans (Strong et al., 2004).
Anticancer Activity : Research on benzenesulfonamide derivatives has shown promising results in anticancer activities. For instance, specific compounds exhibited significant activity against human colorectal carcinoma and cervical carcinoma cell lines (Karakuş et al., 2018).
Analytical Chemistry : Benzenesulfonamides are important in developing analytical methods for detecting environmental pollutants. Their occurrence and behavior during sewage treatment have been extensively studied (Herrero et al., 2014).
Molecular and Conformational Studies : Investigations into the molecular structure and conformations of benzenesulfonamides, including their derivatives, provide insights into their chemical properties and interactions (Petrov et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-9(2)8-11-14(12,13)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTYMJYAOZHUHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)benzenesulfonamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B472552.png)
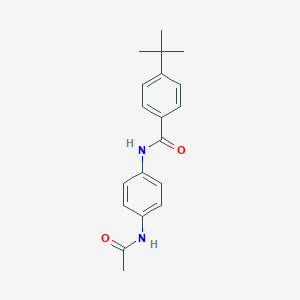
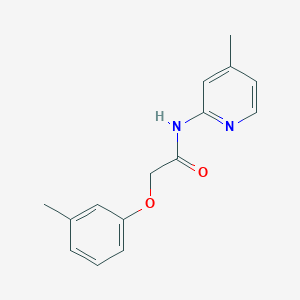
![Methyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B472575.png)
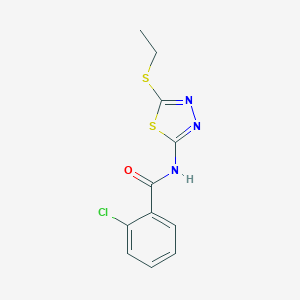
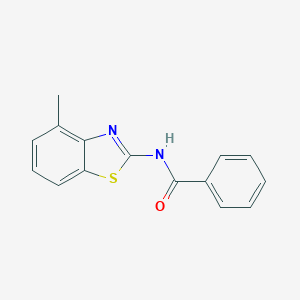
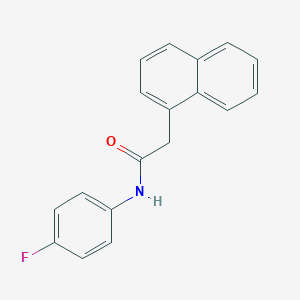
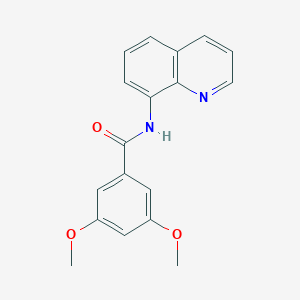

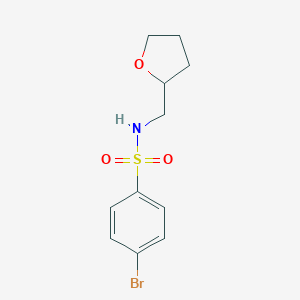
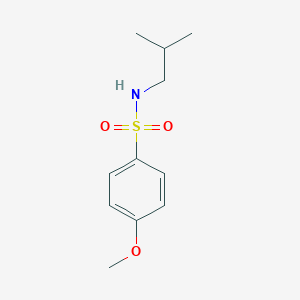
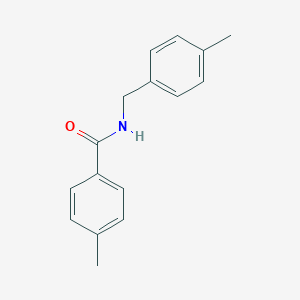
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-naphthamide](/img/structure/B472643.png)
